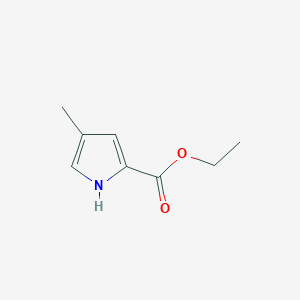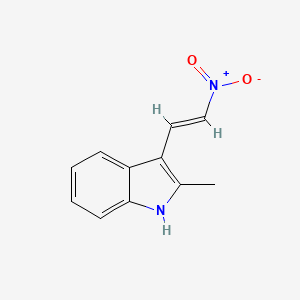
2,6-Diéthyl-4-méthylaniline
Vue d'ensemble
Description
2,6-Diethyl-4-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is typically a light yellow to yellow-orange liquid and is used as an intermediate in various chemical syntheses .
Applications De Recherche Scientifique
2,6-Diethyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, rubber chemicals, and other industrial products.
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various dyes . Therefore, it can be inferred that its targets could be the molecules or structures that these dyes are designed to interact with.
Mode of Action
It is known that it plays a role in chemical reactions leading to the formation of colored compounds in dye synthesis . This suggests that it may interact with its targets by participating in chemical reactions that alter the targets’ properties, leading to the production of color.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which suggests that it may have good solubility in organic solvents. This could potentially influence its absorption and distribution properties. More research is needed to fully understand the pharmacokinetics of 2,6-Diethyl-4-methylaniline.
Action Environment
The action, efficacy, and stability of 2,6-Diethyl-4-methylaniline can be influenced by various environmental factors. For instance, it is known that this compound should be handled in a well-ventilated place and stored in closed vessels . This suggests that exposure to air and light could potentially affect its stability. Furthermore, it is known that this compound is harmful if swallowed or in contact with skin , indicating that its action and efficacy could be influenced by the physiological environment.
Analyse Biochimique
Biochemical Properties
2,6-Diethyl-4-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 2,6-Diethyl-4-methylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 2,6-Diethyl-4-methylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,6-Diethyl-4-methylaniline has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface.
Molecular Mechanism
At the molecular level, 2,6-Diethyl-4-methylaniline exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of specific proteins within the cell, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diethyl-4-methylaniline can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 2,6-Diethyl-4-methylaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or air . Long-term studies have shown that prolonged exposure to 2,6-Diethyl-4-methylaniline can lead to changes in cellular function, such as alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2,6-Diethyl-4-methylaniline vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of 2,6-Diethyl-4-methylaniline have been associated with toxic effects, such as liver damage and alterations in metabolic pathways . These threshold effects highlight the importance of dosage in studying the biochemical properties of this compound.
Metabolic Pathways
2,6-Diethyl-4-methylaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of 2,6-Diethyl-4-methylaniline on cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6-Diethyl-4-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the overall effects of 2,6-Diethyl-4-methylaniline on cellular function.
Subcellular Localization
The subcellular localization of 2,6-Diethyl-4-methylaniline can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the interactions of 2,6-Diethyl-4-methylaniline with other biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Diethyl-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with ethyl bromide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, 2,6-Diethyl-4-methylaniline is often produced via the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting amine is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diethyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are typically employed.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
- 2,6-Diethyl-4-nitroaniline
- 2,6-Dimethyl-4-ethylaniline
- 2,4-Diethyl-6-methylaniline
Comparison: 2,6-Diethyl-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in chemical synthesis and industrial processes .
Propriétés
IUPAC Name |
2,6-diethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUMNZGNCAOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041375 | |
| Record name | 2,6-Diethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24544-08-9 | |
| Record name | 2,6-Diethyl-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24544-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIETHYL-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ07IWP71E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Diethyl-4-methylaniline in the synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide?
A1: 2,6-Diethyl-4-methylaniline is a crucial starting material in the multi-step synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. The process involves converting 2,6-Diethyl-4-methylaniline to 2,6-diethyl-4-methyl-bromobenzene via the Sandmeyer reaction []. This bromide then undergoes palladium-catalyzed coupling with malononitrile, followed by hydrolysis to yield the final product, 2-(2,6-diethyl-4-methylphenyl)malonamide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















